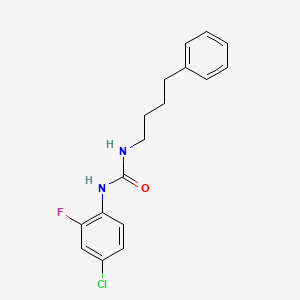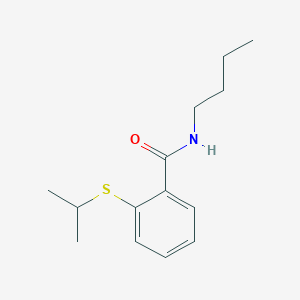
N-(4-chloro-2-fluorophenyl)-N'-(4-phenylbutyl)urea
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-N'-(4-phenylbutyl)urea, also known as Linuron, is a widely used herbicide that belongs to the family of substituted ureas. It was first introduced in the market in the 1960s and has since been used extensively in agriculture to control weeds in various crops. Linuron is known for its selective action against broadleaf weeds and is commonly used in the cultivation of soybeans, potatoes, and other crops.
Mécanisme D'action
N-(4-chloro-2-fluorophenyl)-N'-(4-phenylbutyl)urea acts by inhibiting the photosynthesis process in plants. It specifically targets the photosystem II complex, which is responsible for generating oxygen from water during photosynthesis. By inhibiting this process, N-(4-chloro-2-fluorophenyl)-N'-(4-phenylbutyl)urea prevents the growth of weeds and other unwanted plants.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-N'-(4-phenylbutyl)urea has been found to have a low toxicity level in mammals and is not considered to be a significant health hazard. However, it can have adverse effects on aquatic organisms and other non-target species. N-(4-chloro-2-fluorophenyl)-N'-(4-phenylbutyl)urea can persist in the environment for a long time, and its residues have been found in soil and water samples.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-fluorophenyl)-N'-(4-phenylbutyl)urea is a widely used herbicide that has been extensively studied for its herbicidal properties. It is a useful tool for researchers studying plant physiology and the effects of herbicides on the environment. However, the use of N-(4-chloro-2-fluorophenyl)-N'-(4-phenylbutyl)urea in lab experiments can be limited by its potential impact on non-target species and the environment.
Orientations Futures
There are several future directions for the research on N-(4-chloro-2-fluorophenyl)-N'-(4-phenylbutyl)urea. One area of research could focus on the development of new herbicides with improved selectivity and reduced environmental impact. Another area of research could focus on the use of N-(4-chloro-2-fluorophenyl)-N'-(4-phenylbutyl)urea in combination with other herbicides to improve weed control and reduce the risk of resistance. Additionally, the long-term effects of N-(4-chloro-2-fluorophenyl)-N'-(4-phenylbutyl)urea on soil and water quality could be further studied to better understand its impact on the environment.
Conclusion:
In conclusion, N-(4-chloro-2-fluorophenyl)-N'-(4-phenylbutyl)urea is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. Its selective action against broadleaf weeds makes it a valuable tool for farmers in the cultivation of soybeans, potatoes, and other crops. However, the use of N-(4-chloro-2-fluorophenyl)-N'-(4-phenylbutyl)urea in lab experiments can be limited by its potential impact on non-target species and the environment. Further research is needed to develop new herbicides with improved selectivity and reduced environmental impact and to better understand the long-term effects of N-(4-chloro-2-fluorophenyl)-N'-(4-phenylbutyl)urea on soil and water quality.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-N'-(4-phenylbutyl)urea has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to be effective in controlling a wide range of broadleaf weeds and is commonly used in the cultivation of soybeans, potatoes, and other crops. The scientific research on N-(4-chloro-2-fluorophenyl)-N'-(4-phenylbutyl)urea has also focused on its potential impact on human health and the environment.
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(4-phenylbutyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O/c18-14-9-10-16(15(19)12-14)21-17(22)20-11-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,9-10,12H,4-5,8,11H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZCHISPNDSNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(2-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4717678.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide](/img/structure/B4717685.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4717689.png)
![4-(2-methoxyethyl)-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B4717698.png)


![2-(4-chlorophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4717714.png)
![2-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B4717730.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4717738.png)
![2-cyano-N-(4-isopropylphenyl)-3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}acrylamide](/img/structure/B4717744.png)
![N-{2-[(phenylsulfonyl)amino]ethyl}-4-morpholinecarboxamide](/img/structure/B4717751.png)
![{2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]ethyl}dimethylamine hydrochloride](/img/structure/B4717752.png)
![N-[(allylamino)carbonyl]benzenecarbothioamide](/img/structure/B4717757.png)
